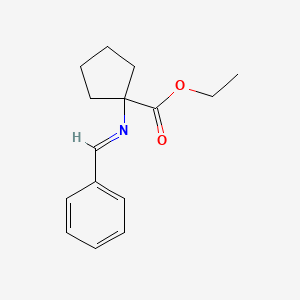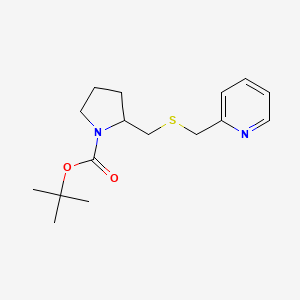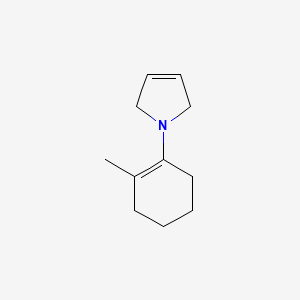![molecular formula C9H17NO B13964462 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)
3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential effects on various biological pathways and its interactions with different biological targets . In medicine, it is investigated for its potential therapeutic applications, including its use as a modulator of specific enzymes or receptors . In industry, it is used as an intermediate in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, influencing the activity of these enzymes and thereby affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- can be compared with other similar compounds, such as 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl- and endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol . These compounds share a similar bicyclic structure but differ in their substituents, which can influence their chemical properties and biological activities . The uniqueness of 8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- lies in its specific substituent, which can confer distinct reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-ethyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)5-7-3-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
SUOZUKLOHNDUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CCC(C1)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
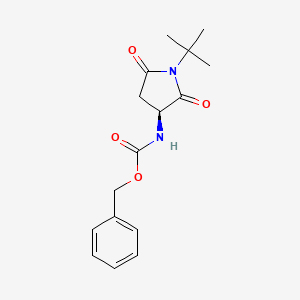
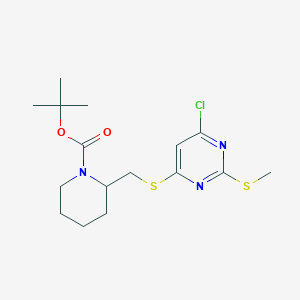

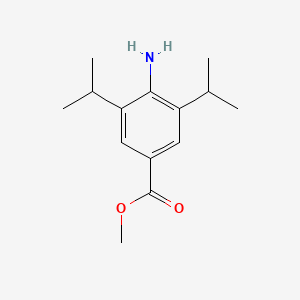
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
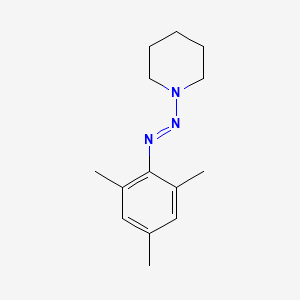
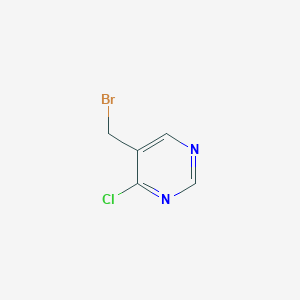
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)
